molecular formula C4H5F3O B105314 4,4,4-Trifluorobutanal CAS No. 406-87-1

4,4,4-Trifluorobutanal

Cat. No.: B105314
CAS No.: 406-87-1
M. Wt: 126.08 g/mol
InChI Key: SCJCDNUXDWFVFI-UHFFFAOYSA-N
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Description

4,4,4-Trifluorobutanal is an organic compound with the molecular formula C4H5F3O. It is a colorless liquid with a pungent odor and is known for its high reactivity due to the presence of the trifluoromethyl group. This compound is widely used in various chemical syntheses and industrial applications due to its unique chemical properties.

Safety and Hazards

4,4,4-Trifluorobutanal is classified as a dangerous substance. It has a GHS02 pictogram and a signal word "Danger" . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4,4-Trifluorobutanal can be synthesized through several methods. One common method involves the reaction of 4,4,4-trifluorobutanol with an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) under mild conditions . Another method includes the use of trifluoroacetaldehyde and ethylene in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound typically involves the large-scale oxidation of 4,4,4-trifluorobutanol using environmentally friendly oxidizing agents. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluorobutanal undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles under acidic or basic conditions

Major Products Formed:

    Oxidation: 4,4,4-Trifluorobutanoic acid

    Reduction: 4,4,4-Trifluorobutanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 4,4,4-Trifluorobutanal involves its reactivity with various biological molecules. The trifluoromethyl group enhances its electrophilicity, making it a potent inhibitor of certain enzymes by forming covalent bonds with active site residues . This property is exploited in the design of enzyme inhibitors and other bioactive molecules.

Comparison with Similar Compounds

  • 4,4,4-Trifluorobutanol
  • 4,4,4-Trifluorobutanoic acid
  • 3,3,3-Trifluoropropanal

Comparison: 4,4,4-Trifluorobutanal is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its alcohol and acid counterparts. The presence of the trifluoromethyl group in all these compounds enhances their stability and reactivity, making them valuable in various chemical syntheses .

Properties

IUPAC Name

4,4,4-trifluorobutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O/c5-4(6,7)2-1-3-8/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJCDNUXDWFVFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380365
Record name 4,4,4-trifluorobutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406-87-1
Record name 4,4,4-trifluorobutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,4-trifluorobutanal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 4,4,4-Trifluorobutanal in chemical synthesis?

A1: this compound is a valuable intermediate in organic synthesis. One prominent application is its use in the hydroformylation reaction to produce aldehydes. [] Specifically, this compound can be synthesized with high selectivity from 3,3,3-trifluoropropene using a rhodium-based catalyst with Xantphos ligand. [] This reaction pathway highlights the potential of this compound as a building block for more complex fluorinated molecules.

Q2: How do atmospheric conditions affect the stability and reactivity of this compound?

A2: Theoretical studies have investigated the gas-phase reactions of this compound with hydroxyl radicals (OH) under atmospheric pressure and varying temperatures (250-400K). [] This research is crucial for understanding the compound's fate and potential impact on the environment. While specific results regarding stability and degradation pathways are not provided in the abstract, this study highlights the importance of considering environmental factors when working with this compound.

Q3: What are the innovative synthetic routes for producing this compound?

A3: Beyond traditional chemical synthesis, electrochemical methods offer a promising alternative for producing this compound. [] While details of the electrochemical process are not elaborated upon in the abstract, this research suggests a potentially more sustainable and environmentally friendly approach compared to conventional methods.

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